molecular formula C8H19NO2Si B13546884 Ethyl 2-amino-3-(trimethylsilyl)propionate

Ethyl 2-amino-3-(trimethylsilyl)propionate

Cat. No.: B13546884
M. Wt: 189.33 g/mol
InChI Key: DEGZAKARWGMOJO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(trimethylsilyl)propionate: is an organic compound that features both an amino group and a trimethylsilyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The trimethylsilyl group, in particular, is known for its chemical inertness and large molecular volume, which can influence the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(trimethylsilyl)propionate typically involves the reaction of ethyl acrylate with a suitable amine under controlled conditions. One common method involves using 2-aminopyridine and ethyl acrylate as raw materials, with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(trimethylsilyl)propionate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-amino-3-(trimethylsilyl)propionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(trimethylsilyl)propionate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-3-(trimethylsilyl)propionate is unique due to the presence of both an amino group and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

ethyl 2-amino-3-trimethylsilylpropanoate

InChI

InChI=1S/C8H19NO2Si/c1-5-11-8(10)7(9)6-12(2,3)4/h7H,5-6,9H2,1-4H3

InChI Key

DEGZAKARWGMOJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C[Si](C)(C)C)N

Origin of Product

United States

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